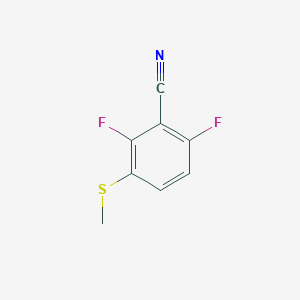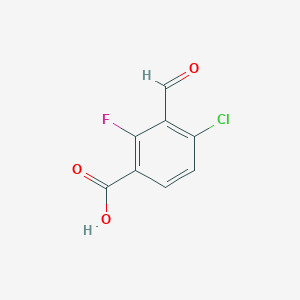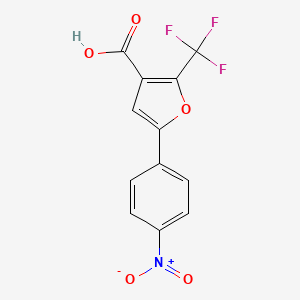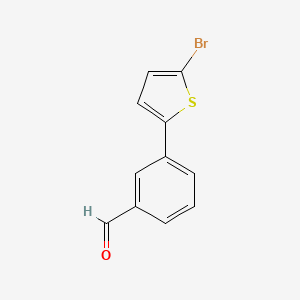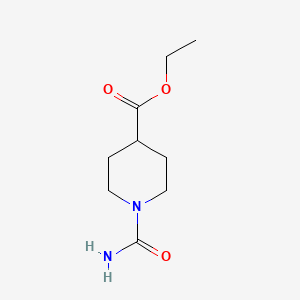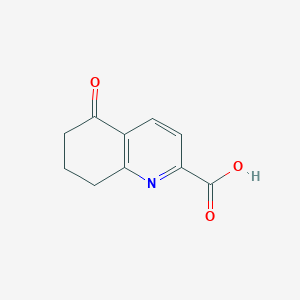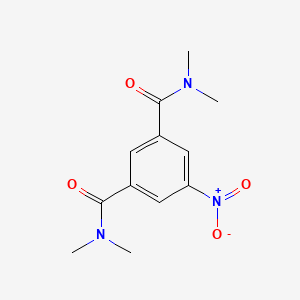
N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide (TNBDA) is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. It is an organic nitro compound that is composed of four nitrogen atoms, four methyl groups, and two carboxamide groups. TNBDA has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In organic synthesis, this compound has been studied for its potential as a reagent for the synthesis of other organic compounds. In biochemistry, this compound has been studied for its potential as a substrate for enzymes involved in the metabolism of xenobiotics.
Mécanisme D'action
The mechanism of action of N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide is not fully understood. It is believed that this compound may act as a pro-drug, meaning that it is converted to an active form in the body. This active form is then able to interact with various enzymes and receptors in order to produce a desired effect. It is also believed that this compound may act as an inhibitor of certain enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have suggested that this compound may act as an anti-cancer agent, as well as an inhibitor of certain enzymes involved in the metabolism of xenobiotics. Additionally, this compound has been studied for its potential as an antioxidant, as well as its ability to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide has several advantages for use in lab experiments. It is easily synthesized, and is relatively stable in aqueous solutions. Additionally, this compound is soluble in organic solvents, making it easy to use in a variety of experiments. However, this compound is also relatively toxic, and should be handled with caution.
Orientations Futures
There are several potential future directions for N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide research. These include further studies into its potential as an anti-cancer agent, its ability to inhibit enzymes involved in the metabolism of xenobiotics, and its potential as an antioxidant. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in medicine. Finally, further studies into the synthesis of this compound could lead to new and improved methods for its production.
Méthodes De Synthèse
N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide can be synthesized via several methods. The most common method is the reaction of 5-nitro-1,3-benzenedicarboxylic acid with four equivalents of methyl iodide in the presence of sodium hydroxide. This reaction produces the desired this compound along with the byproduct sodium iodide. Other methods of synthesis include the reaction of 5-nitro-1,3-benzenedicarboxylic acid with four equivalents of methyl bromide in the presence of sodium hydroxide, or the reaction of 5-nitro-1,3-benzenedicarboxylic acid with four equivalents of methyl chloride in the presence of sodium hydroxide.
Propriétés
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-5-nitrobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13(2)11(16)8-5-9(12(17)14(3)4)7-10(6-8)15(18)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCESDTHPILKNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


